(4-Fluorophenyl)acetone
Overview
Description
“(4-Fluorophenyl)acetone” is a phenylacetic acid derivative that inhibits the 5-HT2 receptors . It has been shown to have inhibitory activities against dopamine and serotonin by acting as an agonist at the receptor . It also binds to nucleophilic sites on proteins, which may lead to inhibition of protein synthesis . This intermediate presents as a dark yellow liquid and is known to be insoluble in water .
Molecular Structure Analysis
The molecular formula of “(4-Fluorophenyl)acetone” is C9H9FO, and its molecular weight is 152.1656 . The IUPAC Standard InChI is InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
“(4-Fluorophenyl)acetone” is a liquid with a refractive index of n20/D 1.496 (lit.) . It has a boiling point of 106-107 °C/18 mmHg (lit.) and a density of 1.139 g/mL at 25 °C (lit.) . The compound is combustible .Scientific Research Applications
Synthesis and Structural Studies
- (4-Fluorophenyl)acetone has been utilized in the synthesis of various compounds, such as tris(4-fluorophenyl)antimony dibromide, highlighting its role in complex chemical reactions and the formation of novel substances (Sharutin & Sharutina, 2016).
- It serves as a key intermediate in the synthesis of novel fluorinated aromatic ketones, demonstrating its utility in creating structurally unique and potentially useful compounds (Zhai Zhi-we, 2013).
Sensor Development
- This chemical has been involved in the development of sensors, such as a solid AIE sensor for detecting acetone vapor, indicating its application in environmental monitoring and safety (Zhang et al., 2022).
Catalysis and Reaction Mechanisms
- It plays a role in the study of reaction mechanisms, like the cyclisation of certain propanols to chromans, contributing to our understanding of catalysis and chemical transformations (Houghton, Voyle, & Price, 1984).
- In another instance, it is used in studying acetone reactions on catalysts like ZnxZryOz, which is significant in the field of catalysis and material science (Li, Sun, & Wang, 2019).
Nonlinear Optical Applications
- Derivatives of (4-Fluorophenyl)acetone have been explored for their potential in nonlinear optical applications, indicating its relevance in the field of photonics and optoelectronics (Raghavendra et al., 2017).
Fluorescence Studies
- This chemical is also significant in fluorescence studies, as seen in research on fluorescence quenching of certain compounds in the presence of acetone, relevant for sensor development and analytical chemistry (Pattanaik, Nanda, & Sahare, 2006).
Miscellaneous Applications
- It has been used in experiments to measure temperature and fuel mole fraction in gaseous flows, showcasing its utility in experimental fluid dynamics and combustion studies (Degardin, Renou, & Boukhalfa, 2006).
Safety And Hazards
“(4-Fluorophenyl)acetone” is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
1-(4-fluorophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196641 | |
Record name | (4-Fluorophenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | (4-Fluorophenyl)acetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
(4-Fluorophenyl)acetone | |
CAS RN |
459-03-0 | |
Record name | (4-Fluorophenyl)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluorophenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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